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Compound of Interest

Compound Name: Lfm-A13

Cat. No.: B1193815 Get Quote

These application notes provide a detailed guide for researchers, scientists, and drug

development professionals on the in vivo dosage and administration of Lfm-A13 in mouse

models. The information is compiled from preclinical research studies and aims to facilitate the

design and execution of experiments involving this compound.

Overview and Mechanism of Action
Lfm-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide) is a small

molecule inhibitor primarily targeting Bruton's tyrosine kinase (BTK), a non-receptor tyrosine

kinase crucial for B-cell development, differentiation, and signaling.[1][2] By inhibiting BTK,

Lfm-A13 can modulate B-cell receptor (BCR) signaling and downstream pathways, making it a

compound of interest for leukemias and lymphomas.[3] Additionally, studies have reported its

inhibitory effects on Polo-like kinase (PLK) and Janus kinase 2 (JAK2), suggesting a broader

spectrum of activity.[4][5]

In Vivo Dosage and Administration Data
The following tables summarize the quantitative data on Lfm-A13 dosage, administration, and

pharmacokinetics in various mouse models.

Table 1: Lfm-A13 Dosage and Administration in Mouse Models
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Mouse
Strain

Model Dosage
Administr
ation
Route

Dosing
Schedule

Vehicle
Referenc
e

BALB/c
BCL-1

Leukemia

50

mg/kg/day

Intraperiton

eal (i.p.)
Twice daily

10%

DMSO in

PBS

[6]

BALB/c

DMBA-

induced

Breast

Cancer

50 mg/kg
Intraperiton

eal (i.p.)

Three

times a

week for

25 weeks

Not

specified
[4][7]

MMTV/neu

Transgenic

HER2+

Breast

Cancer

10 or 50

mg/kg

Intraperiton

eal (i.p.)

Twice a

day for 5

consecutiv

e days a

week

Not

specified
[8]

Nude

Colorectal

Cancer

Xenograft

10 mg/kg
Not

specified

Not

specified

Not

specified
[9]

Table 2: Pharmacokinetic Parameters of Lfm-A13 in BALB/c Mice (Intraperitoneal

Administration)

Dose
(mg/kg)

Cmax (µM) tmax (min)
Elimination
Half-life
(min)

Bioavailabil
ity

Reference

10-50

Dose-

dependent

increase

10-18 17-32 ~100% [3][6]

Table 3: Toxicity Profile of Lfm-A13 in Mice
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Mouse
Strain

Dose Range
(mg/kg)

Administrat
ion Route

Observatio
n

Outcome Reference

BALB/c 10-80

Intraperitonea

l (i.p.), single

bolus

7 and 30

days

No signs of

morbidity
[3][6]

Not specified 1-100 Systemic Not specified Non-toxic [1]

Mice and

Rats
up to 100 Daily Not specified

Favorable

toxicity

profile, no

hematologic

toxicity

[10][11]

Experimental Protocols
Preparation of Lfm-A13 for Intraperitoneal Injection
This protocol is based on methodologies reported for leukemia models.[6]

Materials:

Lfm-A13 powder

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS), sterile

Sterile microcentrifuge tubes

Vortex mixer

Sterile syringes and needles

Procedure:

Stock Solution Preparation:
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Aseptically weigh the required amount of Lfm-A13 powder.

Reconstitute Lfm-A13 in DMSO to a stock concentration of 25 mg/mL.[6]

Vortex thoroughly to ensure complete dissolution.

Working Solution Preparation:

On the day of administration, dilute the Lfm-A13 stock solution with sterile PBS to the final

desired concentration. For a 50 mg/kg dose in a 20g mouse (0.02 kg), the required dose is

1 mg.

A common vehicle composition is 10% DMSO in PBS.[6] To prepare this, mix one part of

the DMSO stock solution with nine parts of sterile PBS.

The final injection volume should be appropriate for intraperitoneal administration in mice

(typically 100-200 µL).

Administration:

Administer the freshly prepared Lfm-A13 solution to the mice via intraperitoneal injection

using a sterile syringe and an appropriate gauge needle (e.g., 27G).

Control mice should be injected with the vehicle solution (e.g., 10% DMSO in PBS) at the

same volume and schedule.[6]

Pharmacokinetic Study Protocol
This protocol outlines the steps for a pharmacokinetic analysis of Lfm-A13 in mice.[6]

Procedure:

Animal Dosing:

Administer Lfm-A13 to BALB/c mice via intraperitoneal or intravenous injection at the

desired dose levels (e.g., 10, 20, 25, 40, or 50 mg/kg).[6]

Blood Sampling:
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Collect blood samples (approximately 200 µL) at various time points post-administration.

Recommended time points for i.p. administration are 0, 3, 5, 10, 15, 30, and 45 minutes,

and 1, 1.5, 2, 4, and 6 hours.[6]

Blood can be collected via retro-orbital venipuncture into heparinized tubes.

Plasma Preparation:

Centrifuge the collected blood samples at 7,000 x g for 5 minutes to separate the plasma.

Sample Analysis:

Analyze the plasma concentrations of Lfm-A13 using a validated analytical method, such

as high-performance liquid chromatography (HPLC).[6]

Data Analysis:

Fit the plasma concentration-time data to a pharmacokinetic model (e.g., a one-

compartment, first-order model) to determine parameters such as Cmax, tmax, elimination

half-life, and area under the curve (AUC).[3][6]

Signaling Pathways and Experimental Workflows
Lfm-A13 Signaling Pathway
The following diagram illustrates the primary signaling pathway inhibited by Lfm-A13.

B-Cell Receptor
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Bruton's Tyrosine Kinase
(BTK)

Activates
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Lfm-A13 Inhibits

Downstream Signaling
(e.g., NF-κB, MAPK)

B-Cell Proliferation
& Survival

Click to download full resolution via product page

Lfm-A13 inhibits the BTK signaling pathway.

Experimental Workflow for In Vivo Efficacy Study
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The diagram below outlines a typical workflow for an in vivo efficacy study of Lfm-A13 in a

mouse cancer model.
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Workflow for an in vivo Lfm-A13 efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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